molecular formula C8H6N2O2 B3046074 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190314-66-9

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3046074
CAS No.: 1190314-66-9
M. Wt: 162.15
InChI Key: OCFFEPKNSVAYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ( 1190314-66-9) is a high-value chemical building block with the molecular formula C 8 H 6 N 2 O 2 and a molecular weight of 162.145 g/mol . This complex heterocyclic compound features a fused pyrrolopyridine core, a reactive aldehyde group, and a hydroxyl group, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. Its physical properties include a density of 1.5±0.1 g/cm³, a high boiling point of 454.1±40.0 °C at 760 mmHg, and a flash point of 228.4±27.3 °C . As a key scaffold, it is primarily used in the research and development of novel pharmaceutical compounds and agrochemicals. Researchers utilize this compound to construct more complex molecular architectures, leveraging its functional groups for further chemical modifications. It is essential for Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Proper storage conditions are a cool, dry, and dark place, sealed under dry conditions at room temperature to ensure long-term stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-3-10-8-7(5)6(12)1-2-9-8/h1-4H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFFEPKNSVAYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217353
Record name 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-66-9
Record name 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity, often using catalysts and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has a variety of applications in scientific research:

Medicinal Chemistry

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of breast cancer cells (4T1) through apoptosis induction. This is primarily due to its interaction with fibroblast growth factor receptors (FGFRs), which play a role in cancer progression.
  • Neurological Disorders : Investigated for potential applications in treating schizophrenia and other neurological disorders. Its ability to mimic indole structures allows it to interact with various biological targets, making it a candidate for drug discovery.

Biological Research

  • Biochemical Pathways : The compound's mechanism of action involves binding to FGFRs, leading to dimerization and autophosphorylation, which affects downstream signaling pathways associated with cell growth and differentiation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Chemical Synthesis

  • Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be categorized based on substituent type, position, and functional groups. Key comparisons include:

Substitution at the 1-Position

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 171919-36-1): Molecular weight: 160.18 g/mol. The methyl group at the 1-position enhances lipophilicity compared to the hydroxyl group in the target compound.
  • 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 141650-50-2): Molecular weight: 174.20 g/mol.

Halogen-Substituted Derivatives

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 9, ):

    • Molecular weight: 225.03 g/mol.
    • Bromine at the 5-position increases molecular weight and polarizability, enhancing halogen-bonding interactions in protein-ligand binding. Synthesized via Duff formylation (67% yield) .

Methoxy-Substituted Analogs

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-48-7):

    • Molecular weight: 176.17 g/mol, density: 1.3 g/cm³.
    • The methoxy group is electron-donating, increasing solubility in organic solvents compared to the hydroxyl group, which can form stronger hydrogen bonds .
  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde :

    • Methoxy substitution at the 5-position enhances π-stacking interactions in G-quadruplex DNA binding, a property exploited in anticancer drug design .

Tosyl-Protected Derivatives

  • 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 10, ):
    • Molecular weight: 423.23 g/mol.
    • The tosyl group acts as a protective group for the pyrrolo nitrogen, enabling selective functionalization at other positions. Predicted boiling point: 555.5°C, density: 1.62 g/cm³ .

Aryl-Substituted Derivatives

  • 5-(3,4-Dimethoxyphenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 11, ):
    • Synthesized via Suzuki coupling (58% yield). The 3,4-dimethoxyphenyl group enhances planarity and π-π interactions, improving affinity for kinase targets .

Biological Activity

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its interactions with fibroblast growth factor receptors (FGFRs), and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring fused to a pyrrole ring, featuring both a hydroxyl and an aldehyde functional group. This unique structure allows for significant chemical reactivity and biological interaction.

Target of Action : The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways associated with cell proliferation and survival.

Biochemical Pathways : The abnormal activation of FGFR signaling pathways is implicated in various cancers. The compound's ability to inhibit FGFR activity suggests a potential role in cancer therapy, particularly in breast cancer cells where it has been shown to induce apoptosis and inhibit cell proliferation .

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The mechanism involves apoptosis induction, highlighting its potential as an anticancer agent. The following table summarizes key findings on its anticancer effects:

Cell Line Effect Mechanism
4T1Inhibition of proliferationInduction of apoptosis
MCF-7Moderate cytotoxicityFGFR inhibition
A549Limited effect on viabilityNot directly tested

Other Biological Activities

Beyond its anticancer properties, derivatives of pyrrolo[2,3-b]pyridine compounds have shown promise in various pharmacological applications:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties against bacterial strains.
  • Neurological Effects : Pyrrolo derivatives have been investigated for their analgesic and sedative effects, indicating possible applications in treating nervous system disorders .

Case Studies and Research Findings

Numerous studies have explored the biological activity of pyrrolo derivatives:

  • Study on Antitumor Activity : A study highlighted the synthesis of various pyrrolo derivatives and their evaluation against ovarian and breast cancer cell lines. Some derivatives exhibited moderate cytotoxicity with minimal toxicity towards non-cancerous cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrrolo structure can significantly impact biological activity. For instance, substituents at specific positions on the ring system influence FGFR binding affinity and overall efficacy against cancer cells .

Q & A

Q. Table 1. Key Synthetic Parameters for Tosyl-Protected Derivatives

StepConditionsYieldReference
Tosylation of NHNaH, THF, 0°C → RT, 3 hours91%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 105°C, 4 hours58%

Q. Table 2. Substituent Effects on Kinase Inhibition (IC₅₀)

SubstituentIC₅₀ (nM)Kinase Target
5-Bromo12JAK2
5-(3,4-Dimethoxyphenyl)85JAK2
3-Carbaldehyde>1000JAK2
Data extrapolated from analogs in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.